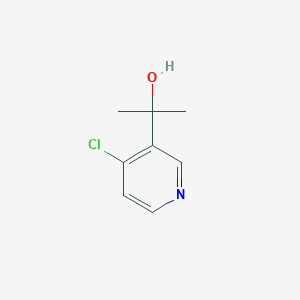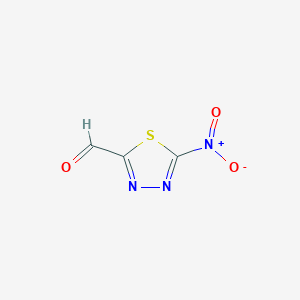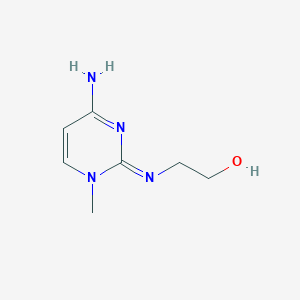![molecular formula C7H3Cl2N3O B15246716 2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15246716.png)
2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrimidine ring with chlorine atoms at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one typically involves the reaction of 2,6-dichloropyridine with formamide or formamidine acetate. The reaction conditions often include the use of a base such as potassium hydroxide (KOH) or trifluoroacetic acid (TFA) to facilitate the hydrolysis of protecting groups . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The industrial process may also involve purification steps such as crystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) for substitution reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) and may require elevated temperatures or the presence of catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation reactions can produce oxidized forms of the compound with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in the development of novel materials.
Biology: The compound has been studied for its potential as an inhibitor of various enzymes and proteins, making it a valuable tool in biochemical research.
Medicine: It has shown promise as a lead compound in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of 2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and disrupting key biological pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol: This compound is structurally similar but has chlorine atoms at different positions and an additional hydroxyl group.
4,6-Dichloropyrido[3,2-d]pyrimidine: Another related compound with chlorine atoms at the 4 and 6 positions, differing in the arrangement of the pyridine and pyrimidine rings.
Uniqueness
2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of chlorine atoms at the 2 and 6 positions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C7H3Cl2N3O |
|---|---|
Molekulargewicht |
216.02 g/mol |
IUPAC-Name |
2,6-dichloro-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H3Cl2N3O/c8-5-1-3-4(2-10-5)11-7(9)12-6(3)13/h1-2H,(H,11,12,13) |
InChI-Schlüssel |
YMTFDJKNHRRGHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CN=C1Cl)N=C(NC2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B15246649.png)
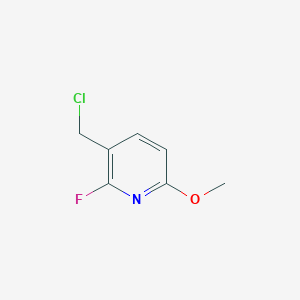
![1-benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B15246654.png)
![[1,2,5]Thiadiazolo[3,4-d]pyrimidine-7(3H)-thione](/img/structure/B15246660.png)
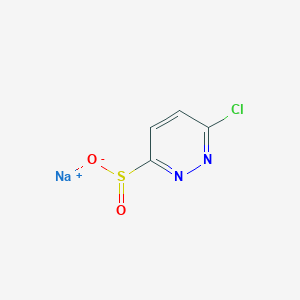
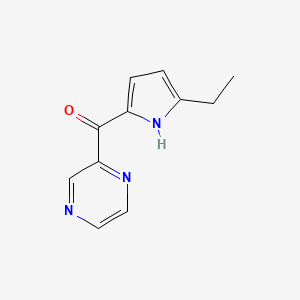


![2-((4-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B15246693.png)
